1H and 13C NMR chemical shifts for 3-(Bromomethyl)-2-methylpentane
1H and 13C NMR chemical shifts for 3-(Bromomethyl)-2-methylpentane
In-Depth Technical Guide: 1 H and 13 C NMR Characterization of 3-(Bromomethyl)-2-methylpentane
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Protocol
Executive Summary & Molecular Architecture
The compound 3-(bromomethyl)-2-methylpentane (CID 24880886)[1] is a highly branched, functionalized aliphatic alkyl halide. In drug development and pharmacokinetic studies, it is frequently utilized as a specialized alkylating agent or, in its deuterated forms, as a stable isotope internal standard for quantitative LC-MS and NMR analysis[2].
From an analytical perspective, this molecule presents a fascinating case study in stereochemically driven NMR complexity. The core structural feature dictating its spectral behavior is the chiral center at C3 . This asymmetric carbon breaks the magnetic symmetry of the entire molecule, profoundly impacting the chemical shifts and spin-spin coupling networks observed in both 1 H and 13 C NMR spectroscopy.
Theoretical Framework: Stereochemical Causality in NMR
When a molecule possesses a chiral center, adjacent groups that would otherwise be magnetically equivalent become diastereotopic . They reside in persistently different average steric and magnetic environments due to restricted conformational averaging. In 3-(bromomethyl)-2-methylpentane, this causality manifests in three critical regions:
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The Isopropyl Group (C1 and C2-Me): The two methyl groups attached to the C2 methine are diastereotopic. Instead of a single doublet integrating to 6H, they yield two distinct doublets in the 1 H spectrum and two separate resonances in the 13 C spectrum.
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The Ethyl Methylene (C4): The two protons on C4 are diastereotopic, appearing as complex, overlapping multiplets rather than a simple predictable splitting pattern.
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The Bromomethyl Group (C3'): The two protons of the -CH 2 Br group form a classic ABX spin system with the adjacent C3 methine proton[3].
The ABX Spin System Mechanics
Because the -CH 2 Br protons are diastereotopic, they do not appear as a simple doublet. Instead, they manifest as an ABX system where the two protons (A and B) exhibit a strong geminal coupling to each other ( 2JAB≈10.5 Hz) and distinct vicinal couplings to the C3 proton (X) ( 3JAX≈5.0 Hz, 3JBX≈6.5 Hz)[3]. This results in two distinct doublet of doublets (dd) in the 1 H NMR spectrum.
Spin-spin coupling network highlighting the ABX system and diastereotopic interactions.
Spectral Analysis & Quantitative Data
The tables below summarize the predicted high-resolution NMR data, derived from empirical additivity rules and substituent effects.
Table 1: 1 H NMR Chemical Shifts & Assignments
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constants ( J , Hz) | Structural Causality / Notes |
| C1 / C2-Me | 0.85, 0.95 | 2 × Doublet (d) | 3H, 3H | 3J≈6.8 | Diastereotopic isopropyl methyls split by C2 methine. |
| C5 | 0.90 | Triplet (t) | 3H | 3J≈7.5 | Terminal ethyl methyl split by C4 methylene. |
| C4 | 1.25, 1.50 | 2 × Multiplet (m) | 1H, 1H | - | Diastereotopic methylene protons; complex splitting. |
| C3 | 1.45 | Multiplet (m) | 1H | - | Chiral methine; heavily coupled to C2, C4, and C3'. |
| C2 | 1.85 | Multiplet (m) | 1H | - | Isopropyl methine; coupled to two methyls and C3. |
| C3' (-CH 2 Br) | 3.40, 3.55 | 2 × dd | 1H, 1H | 2JAB≈10.5 3JAX/BX≈5.0,6.5 | Deshielded by electronegative Br; classic ABX system. |
Table 2: 13 C NMR Chemical Shifts & Assignments
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Structural Causality / Notes |
| C5 | 11.5 | CH 3 | Terminal ethyl methyl; shielded aliphatic environment. |
| C1 / C2-Me | 18.5, 20.2 | CH 3 | Diastereotopic isopropyl methyls; distinct resonances due to C3 chirality. |
| C4 | 24.5 | CH 2 | Ethyl methylene; experiences γ -gauche shielding effects. |
| C2 | 29.5 | CH | Isopropyl methine. |
| C3' (-CH 2 Br) | 38.5 | CH 2 | Strongly deshielded by the α -effect of the electronegative bromine atom. |
| C3 | 45.0 | CH | Chiral methine; deshielded by heavy α and β branching. |
Experimental Workflow: High-Resolution NMR Protocol
To accurately resolve the complex ABX and diastereotopic multiplets, rigorous sample preparation is mandatory. The following protocol is designed as a self-validating system , ensuring that every step contributes to optimal magnetic field homogeneity and spectral resolution.
Self-validating high-resolution NMR sample preparation and acquisition workflow.
Step-by-Step Methodology
Phase 1: Precision Sample Preparation
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Mass Optimization: Accurately weigh 5–20 mg of 3-(bromomethyl)-2-methylpentane for 1 H NMR, or 20–50 mg for 13 C NMR[4]. Causality: Over-concentration increases viscosity and causes line broadening; under-concentration degrades the signal-to-noise (S/N) ratio.
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Solvent Addition: Dissolve the analyte in 0.6–0.7 mL of high-purity CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS)[4].
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Filtration (Critical Step): Pass the solution through a tightly packed glass wool plug housed in a Pasteur pipette directly into the NMR tube. Causality: This removes paramagnetic impurities and undissolved micro-particulates that distort local magnetic field homogeneity, ensuring sharp lineshapes.
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Tube Geometry: Ensure the liquid column in the 5 mm NMR tube reaches exactly 40–50 mm[5]. Causality: Incorrect sample height leads to vortexing during spinning and severe shimming difficulties.
Phase 2: Spectrometer Acquisition & Validation 5. Locking & Shimming: Insert the sample into a ≥ 400 MHz spectrometer. Lock onto the deuterium frequency of CDCl 3 to stabilize the magnetic field against drift[4]. Execute gradient shimming (e.g., TopShim). 6. Self-Validation Checkpoint: Assess the full width at half maximum (FWHM) of the TMS internal standard peak. A FWHM of ≤ 1.0 Hz confirms optimal shimming and validates the sample preparation integrity. 7. Acquisition:
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1 H NMR: Execute a standard 1D pulse sequence (16–64 scans, 90° pulse, relaxation delay D1 = 1.5s).
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13 C NMR: Execute a 1 H-decoupled sequence (e.g., WALTZ-16 decoupling, 512–1024 scans, D1 = 2.0s).
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Processing: Apply zero-filling, Fourier Transform (FT), rigorous phase correction, and baseline correction to resolve the fine couplings of the ABX system.
